molecular formula C7H9BrN2O B13596991 (2r)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol

(2r)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol

Cat. No.: B13596991
M. Wt: 217.06 g/mol
InChI Key: YZPAIVRGYIBAIU-ZETCQYMHSA-N
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Description

(2r)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. This compound features a pyridine ring substituted with a bromine atom and an amino group, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the pyridine ring.

    Amination: The brominated pyridine is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(2r)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    2-Amino-2-(3-iodopyridin-4-yl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (2r)-2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromopyridin-4-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1

InChI Key

YZPAIVRGYIBAIU-ZETCQYMHSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@H](CO)N)Br

Canonical SMILES

C1=CN=CC(=C1C(CO)N)Br

Origin of Product

United States

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